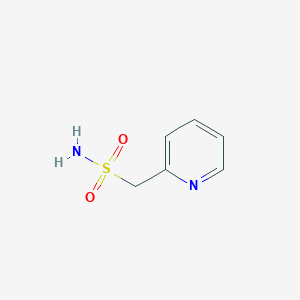

Pyridin-2-ylmethanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRCVVBNEPJYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Elucidation of Pyridin 2 Ylmethanesulfonamide Analogues

Fundamental Reactivity of the Pyridyl and Sulfonamide Moieties

The chemical character of Pyridin-2-ylmethanesulfonamide is dominated by the interplay between the electron-deficient pyridine (B92270) ring and the electron-withdrawing sulfonamide group.

The pyridine ring contains a nitrogen atom that is sp²-hybridized, with its lone pair of electrons residing in an sp² orbital in the plane of the ring, not contributing to the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, readily reacting with Lewis acids and alkylating agents to form pyridinium (B92312) salts. wikipedia.orggcwgandhinagar.com This reaction creates a positive charge on the nitrogen, which significantly alters the reactivity of the ring carbons. wikipedia.org

The pyridine ring itself is electron-deficient compared to benzene (B151609) due to the inductive effect of the electronegative nitrogen atom. wikipedia.orgimperial.ac.uk This general electron deficiency makes electrophilic aromatic substitution difficult, as the ring is less nucleophilic and the acidic conditions of many electrophilic substitution reactions lead to protonation of the ring nitrogen, further deactivating the ring. gcwgandhinagar.comimperial.ac.uk When such reactions do occur, they typically favor substitution at the C-3 and C-5 positions, which are the most electron-rich carbons. wikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgimperial.ac.uk In this compound, the presence of the strongly electron-withdrawing methanesulfonamide (B31651) group at the C-2 position further enhances the electrophilicity of the ring. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when a leaving group is present on the ring. For instance, in (3-chloropyridin-2-yl)methanesulfonamide, the electron-withdrawing sulfonamide group at C-2 activates the ring, lowering the activation energy for nucleophilic substitution of the chlorine atom at C-3.

Table 1: Reactivity of Pyridine Moieties

| Position | Type of Reactivity | Influencing Factors |

|---|---|---|

| Ring Nitrogen | Basic, Nucleophilic | Readily protonated by acids or alkylated by electrophiles. wikipedia.orggcwgandhinagar.com |

| C-2, C-4, C-6 | Electrophilic (susceptible to nucleophiles) | Electron-withdrawing effect of ring nitrogen; further activated by substituents like the sulfonamide group. wikipedia.org |

The sulfonamide group (–SO₂NH–) is a key functional moiety with distinct acidic and hydrogen-bonding characteristics. The N-H proton of the sulfonamide is acidic due to the strong electron-withdrawing effect of the two adjacent sulfonyl oxygen atoms. This acidity is an important factor in its biological activity and can be crucial for binding interactions with biological targets. acs.org N-acylsulfonamides are frequently used as bioisosteres for carboxylic acids due to this acidic nature. nih.gov

The sulfonamide group is a potent hydrogen-bond donor (via the N-H) and acceptor (via the sulfonyl oxygens). fluorochem.co.uk This dual capability allows it to form strong and directional intermolecular interactions, such as dimerization or binding to receptor sites. nih.gov For example, crystal structure analyses of related compounds, such as N¹,N³-di(5-X-pyridin-2-yl)isophthalamides, reveal extensive networks of hydrogen bonds involving both the pyridine nitrogen and amide groups, which dictate the solid-state aggregation. mdpi.com The topological polar surface area (TPSA), a metric related to hydrogen bonding potential, for the similar Pyridine-2-sulfonamide is calculated to be 81.43 Ų, with 4 hydrogen bond acceptors and 1 donor, highlighting its significant capacity for these interactions. ambeed.com In the proton-bound homodimer of pyridine, the N-H···N hydrogen bond energy has been calculated to be moderately strong. mdpi.com

Table 2: Properties of the Sulfonamide Group

| Property | Description | Significance |

|---|---|---|

| Acidity | The N-H proton is acidic (pKa dependent on structure). | Influences ionization state at physiological pH, solubility, and receptor binding. acs.orgnih.gov |

| Hydrogen Bond Donor | The N-H group acts as a hydrogen bond donor. | Crucial for molecular recognition and formation of stable intermolecular complexes. libretexts.org |

| Hydrogen Bond Acceptor | The two sulfonyl oxygens act as hydrogen bond acceptors. | Complements the donor capability, allowing for robust and varied hydrogen bonding networks. fluorochem.co.ukambeed.com |

Reactivity of the Pyridine Nitrogen and Ring Carbons

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound analogues are highly dependent on the specific transformation, solvent, and reaction conditions.

For nucleophilic aromatic substitution (SNAr) on a substituted pyridine ring, reaction rates are influenced by solvent polarity. In the case of (3-chloropyridin-2-yl)methanesulfonamide, polar aprotic solvents like DMSO are known to stabilize the transition states, leading to a 30% increase in reaction rates compared to THF.

Computational methods can predict reaction favorability. For the reaction of methanethiol (B179389) with N-methylmaleimide, a Michael acceptor, the change in enthalpy (ΔE) was calculated to be -111.84 kJ/mol in water, indicating a highly favorable reaction. mdpi.com Such calculations are essential for predicting the outcomes of complex reaction networks. aps.org

Detailed Mechanistic Investigations using Spectroscopic and Computational Techniques

Elucidating the precise step-by-step pathway of a reaction is critical for its optimization and control. fiveable.me Advanced spectroscopic and computational methods are invaluable tools for distinguishing between different possible mechanisms. organic-chemistry.org

While many reactions of pyridines proceed through ionic (two-electron) pathways, radical (one-electron) mechanisms are also prevalent and synthetically useful. rsc.org Radical reactions typically involve three stages: initiation, propagation, and termination. uobasrah.edu.iqsavemyexams.com Initiation can be achieved through heat, UV light, or a chemical initiator, which causes the homolytic cleavage of a bond to form radicals. uobasrah.edu.iqnumberanalytics.com

In the context of pyridine chemistry, radical pathways can be accessed under specific conditions. For example, the reaction between N-amidopyridinium salts and sulfinates can be diverted from a two-electron C4-sulfonylation pathway to a one-electron radical pathway by exposure to visible light. rsc.org This light exposure facilitates the formation of an electron donor-acceptor (EDA) complex, which leads to the generation of sulfonyl radicals. These radicals can then participate in subsequent reactions, such as the three-component sulfonative pyridylation of alkenes. rsc.org The Zincke reaction is another method used to introduce radicals into pyridinium compounds. wikipedia.org

The Barton decarboxylation is a classic example of a radical chain reaction where a carbon radical is generated, which can then react to form a stable pyridine byproduct, driving the reaction forward. libretexts.org

A key question in mechanistic studies is whether multiple bond-breaking and bond-forming events occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). numberanalytics.comaklectures.com

Computational chemistry is a powerful tool for investigating these pathways. By mapping the potential energy surface (PES), researchers can identify transition states and intermediates. nih.govnih.gov The relative energy of a potential intermediate, such as a Meisenheimer complex in SNAr reactions, can determine the pathway. If the intermediate is low in energy, the reaction proceeds stepwise; if it is high in energy, the mechanism becomes concerted. researchgate.net

Spectroscopic techniques and kinetic isotope effect (KIE) studies can provide experimental evidence. For instance, the Chan-Lam amination reaction was investigated using a combination of spectroscopy, crystallography, and computational modeling to identify key intermediates and off-cycle reservoirs, leading to a complete mechanistic description. organic-chemistry.org Similarly, double isotope fractionation experiments can distinguish between concerted and stepwise mechanisms by measuring the effect of one isotopic substitution on the kinetic isotope effect of another. nih.gov For the double proton transfer in [2,2'-bipyridyl]-3-3'-diol, computational studies of the potential and free-energy surfaces showed that a concerted mechanism was unlikely, favoring a stepwise or asynchronous transfer depending on the computational method used. nih.gov These advanced methods provide the detailed understanding necessary to rationalize and control chemical reactivity. cardiff.ac.ukmdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-chloropyridin-2-yl)methanesulfonamide |

| Pyridine-2-sulfonamide |

| N¹,N³-di(5-X-pyridin-2-yl)isophthalamides |

| [2,2'-bipyridyl]-3-3'-diol |

| N-amidopyridinium salts |

| 2-thiolpyridine |

| pyridine-2(1H)-thione |

| N-methylmaleimide |

| Imatinib |

| (3-Methylpyridin-2-yl)methanesulfonamide |

| 5-Bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic Acid |

| N-(5-(1H-Indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide |

| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine |

| n-(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfonamide |

| 1-(1,2-benzoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide |

| 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol |

| Antofine |

Computational Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of this compound and its analogues. sumitomo-chem.co.jp These theoretical calculations provide deep insights into reaction pathways, transition state geometries, and the electronic properties of molecules, which are often difficult to determine through experimental means alone. sumitomo-chem.co.jp By modeling reactions at the molecular level, researchers can predict reactivity, understand the influence of substituents, and rationalize experimental observations. rsc.orgscirp.org

A primary application of computational analysis in this context is the investigation of reaction energetics to determine the most plausible mechanistic pathways. rsc.org For instance, in the study of reactions involving pyridinyl fragments, DFT calculations are employed to assess the relative energies of intermediates and transition states. rsc.org This allows for the comparison of different proposed mechanisms, such as concerted versus stepwise pathways. rsc.org

One key area of investigation is the reactivity of substituted this compound analogues in various reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions of analogues like (3-chloropyridin-2-yl)methanesulfonamide, the chlorine atom acts as a leaving group. Computational studies can quantify the activation energy for this substitution. The electron-withdrawing nature of the this compound group enhances the electrophilicity of the pyridine ring, thereby lowering the activation energy for nucleophilic attack. DFT calculations can model this effect precisely, showing how electron density is distributed in the ground state and how it shifts during the reaction.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a common computational approach to predict the reactivity of these compounds. scirp.orgscielo.br The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. scirp.org

Table 1: Calculated Quantum Chemical Properties of Pyridine Analogues This table presents representative data calculated for pyridine derivatives using DFT methods, illustrating how electronic properties are analyzed. The values are illustrative of typical computational outputs.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) |

| Analogue A | -6.50 | -1.80 | 4.70 | 2.35 |

| Analogue B | -6.75 | -2.25 | 4.50 | 2.25 |

| Analogue C | -6.40 | -1.60 | 4.80 | 2.40 |

Data based on principles described in cited literature. scirp.org

The analysis of global reactivity descriptors, such as chemical hardness (η), provides further insights. scirp.org Hardness is a measure of the molecule's resistance to change in its electron distribution. Molecules with a smaller HOMO-LUMO gap are generally more reactive and are described as "softer". scirp.org In a series of pyridine derivatives, the compound with the lowest hardness value is predicted to be the most reactive. scirp.org

Furthermore, computational studies can elucidate the role of catalysts and solvents in reaction mechanisms. For reactions carried out under basic conditions, calculations can model the deprotonation of the sulfonamide nitrogen and its effect on the subsequent reaction steps. Solvent effects can be incorporated using continuum models (like PCM) to simulate the influence of polar aprotic solvents, which are known to stabilize transition states and increase reaction rates. ethz.ch

In more complex cascade reactions, computational mechanistic analysis is indispensable for mapping out the entire reaction sequence. For instance, in pyridine-boryl radical mediated reactions leading to fused heterocyclic systems like indolizines, DFT calculations can dissect the feasibility of different pathways, such as a radical-radical cross-coupling versus a Minisci-type addition. rsc.org These calculations have shown that pathways involving zwitterionic intermediates, formed via steps like a 1,4-O[B] migration, can be energetically favorable. rsc.org The models can also reveal the pivotal role of seemingly minor components, like water or alcohol molecules, which may act as proton shuttles to facilitate aromatization steps. rsc.org

The activation Gibbs free energy (ΔG) is a critical parameter calculated to quantify reactivity, with a lower value indicating a faster reaction. sumitomo-chem.co.jp By comparing the calculated ΔG for different proposed transition states, the most kinetically favorable path can be identified. sumitomo-chem.co.jp

Table 2: Comparative Activation Energies for Proposed Mechanistic Pathways This table provides a hypothetical comparison of calculated activation energies for two different mechanistic routes for a reaction involving a this compound analogue.

| Mechanistic Pathway | Transition State | Calculated Activation Gibbs Free Energy (ΔG*) (kcal/mol) |

| Pathway 1: Concerted Mechanism | TS1 | 25.5 |

| Pathway 2: Stepwise Mechanism | ||

| Step 1 | TS2a | 28.0 |

| Step 2 | TS2b | 19.5 |

Data based on principles described in cited literature. sumitomo-chem.co.jprsc.org

This level of detailed computational analysis provides a robust framework for understanding and predicting the chemical behavior of this compound analogues, guiding the design of new synthetic routes and the development of novel compounds with tailored reactivity. sumitomo-chem.co.jp

Metal Complexation Studies

The complexation of this compound-based ligands with various metal ions has been extensively studied to understand their structural and electronic properties.

Coordination Chemistry and Ligand Applications of Pyridin 2 Ylmethanesulfonamide Derivatives

1 Synthesis and Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

The synthesis of metal complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. mdpi.comjchemlett.com The resulting complexes are then characterized using various analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation. rsc.orgresearchgate.net

Studies on related pyridin-2-one complexes with nickel(II) have revealed diverse structural motifs, including mononuclear [NiCl₂(Hhp)₄], dinuclear [NiCl₂(Hhp)(H₂O)₂]₂, and ionic [Ni(Hhp)₆]Cl₂ species. mdpi.com These studies showcase monodentate coordination via carbonyl oxygen and, in some cases, μ₂-oxygen bridging. mdpi.com The structural data from these analyses are crucial for understanding the ligand's behavior and for the rational design of new complexes.

Table 1: Representative Crystallographic Data for Related Sulfonamide and Pyridine (B92270) Complexes

| Compound/Complex | Formula | Crystal System | Space Group | Key Structural Feature | Ref |

|---|---|---|---|---|---|

| [NiCl₂(Hhp)₄] | C₂₀H₂₀Cl₂N₄NiO₄ | Monoclinic | P2₁/n | Mononuclear complex with monodentate ligand coordination via carbonyl oxygen. | mdpi.com |

| [Ni(Hhp)₆]Cl₂ | C₃₀H₃₀Cl₂N₆NiO₆ | Trigonal | R-3 | Octahedral coordination of Ni(II) with six monodentate ligands. | mdpi.com |

| [(LNC)Pd(Ph₂PfcNSO₂Me-κ²P,N)] | C₃₁H₂₉FeN₂O₂PPdS | Monoclinic | P2₁/c | Neutral bis-chelate complex with the ligand coordinating through phosphorus and nitrogen. | rsc.org |

| [Cu(N-(quinolin-8-yl)-4-chloro-benzenesulfonamide)₂] | C₃₀H₂₀Cl₂CuN₄O₄S₂ | - | - | Molecular structure confirmed by X-ray diffraction. | researchgate.net |

Electronic Structure and Bonding Analysis in Complexes

Understanding the electronic structure and the nature of the metal-ligand bond is critical for predicting the reactivity and properties of the complexes. These aspects are investigated using a combination of experimental and computational methods.

Spectroscopic Techniques : Infrared (IR) spectroscopy is used to probe the coordination mode of the sulfonamide and pyridine groups by observing shifts in their characteristic vibrational frequencies upon complexation. rsc.orgresearchgate.net

Electrochemical Methods : Cyclic voltammetry is employed to study the redox properties of the complexes, particularly for those containing redox-active components like ferrocene. rsc.org These studies provide insight into the electronic communication between the metal center and the ligand.

Computational Analysis : Density Functional Theory (DFT) calculations are a powerful tool for analyzing the electronic properties of these molecules. mdpi.com DFT can be used to optimize molecular geometries, calculate frontier molecular orbital energies (HOMO and LUMO), and understand the nature of the bonding interactions within the complex. mdpi.comresearchgate.net

Tuning Coordination Properties through Substituent Effects

The coordination properties of pyridin-2-ylmethanesulfonamide ligands can be finely tuned by introducing various substituents onto the pyridine ring. These substituents can alter the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

For example, introducing an electron-donating group like a methyl group at the 3-position of the pyridine ring increases its basicity compared to a derivative with an electron-withdrawing chloro substituent. This change in basicity can affect the strength of the metal-ligand bond. The position of the substituent on the pyridine ring is also crucial. Studies on phenylmethylene pyridineacetonitrile derivatives have shown that changing the linking position of the pyridyl ring (ortho, meta, or para) significantly influences the molecular configuration, conjugation, and, consequently, the photophysical properties of the compounds. mdpi.com This principle of "tuning" allows for the rational design of ligands with specific coordination preferences and desired physical properties for applications in areas like catalysis and materials science. mdpi.com

Supramolecular Assembly and Coordination Polymers

The molecular architecture of this compound and its derivatives provides a versatile platform for the construction of complex supramolecular assemblies and coordination polymers. The inherent functionalities—a coordinating pyridine nitrogen atom and a sulfonamide group capable of forming robust hydrogen bonds—allow these molecules to act as sophisticated building blocks in crystal engineering. The interplay between metal-ligand coordination and non-covalent interactions, such as hydrogen bonding and π-π stacking, directs the self-assembly of these units into extended one-, two-, or three-dimensional networks. rsc.orglibretexts.org

The pyridine ring offers a primary site for coordination to a wide range of metal ions, forming the nodes of a potential network. mdpi.comnih.gov Simultaneously, the sulfonamide moiety (-SO₂NH-) presents both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), facilitating the formation of predictable and stable intermolecular connections. researchgate.netnih.gov This dual functionality is crucial for linking metal-ligand units into larger, ordered supramolecular structures. The resulting architectures are of significant interest due to their potential applications in areas such as materials science and catalysis. nih.gov

A key factor in the formation of these extended structures is the principle of self-assembly, where molecules spontaneously organize into ordered arrangements driven by non-covalent forces. rsc.orgchemrxiv.org In the context of this compound derivatives, the synergistic effect of coordination bonds and hydrogen bonds dictates the final topology of the assembly. For instance, the coordination of the pyridine nitrogen to a metal center can create a primary structure, such as a discrete complex or a simple chain, which is then further organized into higher-dimensional networks by intermolecular hydrogen bonds involving the sulfonamide groups. rsc.orgresearchgate.net

The table below presents crystallographic data for a representative metal complex, illustrating the coordination environment and the parameters of the non-covalent interactions that contribute to its supramolecular structure.

| Parameter | Value | Reference |

| Compound | cis,cis,trans-[Pt(PMSA)₂Cl₂(OH)₂]·2H₂O | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Coordination Geometry | Octahedral | researchgate.net |

| Pt-N Bond Length | N/A | researchgate.net |

| Pt-Cl Bond Length | 2.3002(10) Å | researchgate.net |

| Pt-O Bond Length | 2.013(3) Å | researchgate.net |

| N-H···O Hydrogen Bond | Present and stabilizes the structure | researchgate.net |

| O-H···O Hydrogen Bond | Present and stabilizes the structure | researchgate.net |

Note: Specific bond lengths for Pt-N were not explicitly provided in the abstract.

The study of such systems highlights the importance of pyridinyl-sulfonamide ligands in the development of coordination polymers. The predictable coordination via the pyridine nitrogen and the reliable hydrogen-bonding capacity of the sulfonamide group make these ligands highly effective for creating extended, stable, and functional supramolecular materials. rsc.orgresearchgate.net

Catalytic Applications of Pyridin 2 Ylmethanesulfonamide Derived Complexes

Pyridine-Sulfonamide Ligands in Homogeneous Catalysis

The bidentate N,N-coordination of pyridine-sulfonamide ligands to a metal center creates a stable chelate that has proven effective in a range of catalytic processes. The ability to modify substituents on both the pyridine (B92270) ring and the sulfonamide moiety provides a powerful tool for systematically tuning the catalyst's performance.

Cross-Coupling Reactions (e.g., Suzuki, C-H Activation)

While direct catalytic data for pyridin-2-ylmethanesulfonamide in major cross-coupling reactions is not extensively documented in dedicated studies, the broader class of pyridine-containing ligands is fundamental to this area. For instance, palladium(II) complexes featuring various substituted pyridine ligands act as efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. unimi.it The catalytic activity of these systems is influenced by the electronic nature of the substituents on the pyridine ring. unimi.it

In a related context, N-(pyridin-2-yl)benzamide, which shares the pyridine-amide linkage analogous to the pyridine-sulfonamide structure, has been successfully employed as a ligand for nickel-catalyzed Chan-Lam cross-coupling reactions of arylboronic acids with amines. researchgate.net This highlights the potential of the pyridine-N-acyl framework in facilitating C-N bond formation. Similarly, pyridine sulfinates, replacing the traditionally challenging pyridine-2-boronic acids, have been developed as highly effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura reactions, demonstrating the utility of pyridine-sulfur compounds in C-C bond formation. nih.govuni-konstanz.deecust.edu.cn

The functionalization of pyridine's C-H bonds is a significant challenge in synthesis, often hampered by the coordinating nature of the pyridine nitrogen which can poison metal catalysts. mdpi.comacs.org However, catalyst design strategies have enabled progress in this area. Nickel catalysis, in combination with a Lewis acid, can achieve direct C-2 selective alkenylation of pyridines. organic-chemistry.org More advanced systems utilize bifunctional ligands that merge a ligand and a substrate-orienting template into one molecule, allowing a nickel catalyst to achieve remote C3-H alkenylation of pyridine-containing substrates, overriding the intrinsic electronic preference for C2/C4 activation. mdpi.com

Hydrogenation and Transfer Hydrogenation Catalysis

A significant area of application for pyridine-sulfonamide ligands is in iridium-catalyzed transfer hydrogenation. A series of "three-legged piano stool" CpIr(III)Cl complexes (where Cp is pentamethylcyclopentadienyl) bearing N-(pyridin-2-ylmethyl)benzenesulfonamide ligands have been synthesized and proven to be highly active precatalysts for the transfer hydrogenation of a wide range of ketones. nsf.govresearchgate.net These air-stable complexes operate efficiently at low catalyst loadings (0.1-1 mol%) in 2-propanol without the need for basic additives, which are often required for such reactions. researchgate.net

The catalytic activity is tunable via electronic modifications of the ligand. Studies on complexes with varied substituents on the benzenesulfonamide (B165840) group or the pyridine ring have shown that the reaction rates are influenced by the electronic properties of the ligand. researchgate.netacs.orgnih.gov For instance, in the transfer hydrogenation of ketones, precatalysts with electron-rich ligands tend to result in faster reactions when paired with electron-poor substrates. researchgate.net For the reduction of imines, a positive correlation was found between the electron-donating ability of the pyridine substituent and the catalytic activity. acs.orgnih.gov

| Precatalyst Structure (Cp*IrCl(L)) | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Time (h) | Ref |

| L = N-(pyridin-2-ylmethyl)-4-methylbenzenesulfonamide | Acetophenone | 1-Phenylethanol | >99 | 1 | researchgate.net |

| L = N-(pyridin-2-ylmethyl)methanesulfonamide | Acetophenone | 1-Phenylethanol | >99 | 1 | researchgate.net |

| L = N-(pyridin-2-ylmethyl)-4-methoxybenzenesulfonamide | Acetophenone | 1-Phenylethanol | >99 | 0.5 | researchgate.net |

| L = N-(pyridin-2-ylmethyl)-4-methylbenzenesulfonamide | 2-Heptanone | 2-Heptanol | >99 | 10 | researchgate.net |

| L = N-(pyridin-2-ylmethyl)-4-methylbenzenesulfonamide | Cyclohexanone | Cyclohexanol | >99 | 10 | researchgate.net |

Table 1: Representative results for the transfer hydrogenation of ketones using CpIr(III) complexes with various this compound-derived ligands. Reactions were typically run with 1 mol% precatalyst in 2-propanol at 82 °C.*

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkylation, Hydroformylation)

The application of pyridine-sulfonamide ligands extends to various hydrofunctionalization reactions, although direct use as a catalytic ligand is less common than its use as a substrate or directing group.

Hydroamination: In the context of hydroamination, sulfonamides are common nitrogen sources. An enantioselective radical hydroamination of enol esters with various sulfonamides was achieved using a ternary catalyst system, where a pyridine-based sulfonamide substrate participated effectively in the reaction. nih.gov While not part of the catalyst itself, this demonstrates the compatibility of the pyridine-sulfonamide motif with hydroamination conditions. Other studies have shown that simple iron salts can catalyze the hydroamination of unactivated alkenes with sulfonamide nucleophiles. nsf.gov

Hydroalkylation: While specific examples using pyridine-sulfonamide ligands are scarce, related systems show the potential for this class of reaction. Nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes has been developed using chiral PYROX (pyridine-oxazoline) and BOX ligands to control the regioselectivity. researchgate.net

Hydroformylation: The sulfonamide group has been successfully employed as a directing group in hydroformylation reactions. nih.gov By coordinating to the metal center, the sulfonamide moiety can control the regioselectivity of the hydroformylation of substrates containing distant alkene groups. This strategy, which relies on substrate preorganization, has been used to reverse the typical regioselectivity observed with standard phosphine (B1218219) ligands. nih.gov

Polymerization Catalysis

Palladium(II) complexes featuring phosphine-sulfonamide ligands have been investigated for polymerization catalysis. uni-konstanz.denih.gov In these studies, neutral palladium(II) methyl complexes of the type {[(Ar)₂PC₆H₄SO₂N(Ar')]PdMe(L)} were synthesized, where L could be a pyridine molecule. uni-konstanz.denih.gov While cationic versions of these complexes were highly active for ethylene (B1197577) dimerization, the neutral complex containing a pyridine ligand, (X) 1-pyr, showed very low activity, yielding only traces of oligomers. uni-konstanz.denih.gov This was attributed to the strong coordination of the pyridine ligand to the palladium center, which inhibits the catalytic cycle. In a different application, sulfonamides have been explored as neutral donor ligands for potassium-based complexes used as catalysts in the ring-opening polymerization (ROP) of lactide. mdpi.com

Mechanistic Studies of Catalytic Cycles

Understanding the mechanism by which these catalysts operate is crucial for their further development and optimization. Studies combining kinetics, spectroscopy, and computational methods have provided valuable insights into the active species and catalytic pathways.

Identification of Active Catalytic Species

In the iridium-catalyzed transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts, the reaction proceeds through a novel metal-ligand cooperative mechanism. nsf.gov Under reaction conditions, the initial precatalyst is converted into a series of catalytic intermediates. nsf.gov Mechanistic studies, including kinetic isotope effects and DFT calculations, suggest a rate-determining, concerted hydrogen transfer step involving an iridium-amido species and the alcohol reductant. nsf.gov A key feature of this mechanism is the reversible dearomatization of the pyridine moiety, which facilitates the catalytic cycle. nsf.gov The active catalytic system is believed to involve these dearomatized species. nsf.gov

For the phosphine-sulfonamide palladium complexes in ethylene dimerization, DFT analyses were performed to understand the high activity observed. uni-konstanz.denih.gov These studies suggested that the catalytic cycle involves facile ethylene insertion into an O-coordinated palladium-methyl isomer, followed by β-hydride elimination from an N-coordinated isomer formed after isomerization. uni-konstanz.denih.gov The phosphine-sulfonamide ligand is believed to remain coordinated in a bidentate fashion throughout the catalytic process, highlighting the crucial role of the ligand in maintaining the active species. nih.gov

Rate-Determining Steps and Turnover Frequencies

While specific studies detailing the rate-determining steps for catalysts derived directly from this compound are not extensively documented in current literature, research on related pyridine-sulfonamide systems offers valuable insights. For instance, in the iron-catalyzed N-alkylation of sulfonamides with alcohols, a process where pyridine sulfonamide can be a substrate, it has been suggested that the elimination step could be rate-determining. ionike.com

Theoretical and experimental studies on rhodium-catalyzed cyclization reactions involving pyridine sulfonamide-tethered bisallenes have introduced the concepts of the "Turnover Determining Intermediate (TDI)" and the "Turnover Determining Transition State (TDTS)". tesisenred.net The energetic span between the TDI and TDTS is what defines the turnover frequency (TOF) of the catalyst. tesisenred.net It was noted in these studies that a strongly coordinating pyridine-sulfonamide ligand could potentially poison the metal catalyst, a factor that would critically influence the reaction kinetics. tesisenred.net

Turnover frequency (TOF) is a key metric for quantifying the efficiency of a catalyst. It is defined as the number of moles of substrate that a mole of catalyst can convert into product per unit of time. mdpi.com Higher TOF values indicate a more active and efficient catalyst. This parameter is essential for comparing the performance of different catalytic systems under standardized conditions. mdpi.com Data from various studies on catalysts incorporating a pyridine-sulfonamide motif are presented below, illustrating the range of activities observed in different reactions.

| Catalyst/System | Reaction | Turnover Frequency (TOF) | Reference |

|---|---|---|---|

| Covalent Organic Framework with Pyridine-Sulfonamide functionality | Domino synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Up to 142.42 h-1 | researcher.life |

| 15 wt% Cu/SnO2 | Catalytic hydrogenation of 4-nitrophenol | 4.82 min-1 | nih.gov |

| Co₁Ni₁@UiO-66-NH₂ | Transfer hydrogenation of furfural | 430 h-1 | nih.gov |

Enantioselective Catalysis with Chiral Pyridine-Sulfonamide Ligands

The incorporation of chirality into pyridine-sulfonamide ligands has paved the way for their use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. A prominent application is in the development of artificial metalloenzymes, which combine the reactivity of a metal catalyst with the high selectivity and specificity of a protein scaffold. nih.gov

In a notable example, an iridium complex featuring a picolinamide (B142947) ligand (a related pyridine-amide structure) was anchored within the protein human carbonic anhydrase II (hCAII). This was achieved through a dual-anchoring strategy where a covalent bond formed between a cysteine residue introduced into the protein and the iridium cofactor, creating a pyridine-sulfonamide linkage. This rigid positioning of the chiral catalyst within the protein's binding pocket creates a highly defined chiral environment around the active site. nih.gov

This system functions as an artificial transfer hydrogenase for the asymmetric reduction of imines. The enantioselectivity of these biohybrid catalysts can be fine-tuned through directed evolution, where the protein scaffold is systematically mutated to improve catalytic efficiency and stereocontrol. By introducing mutations near the active site, researchers have successfully optimized the catalyst for the production of either the (R) or (S) enantiomer of the product. nih.gov

The results from the directed evolution of an artificial transfer hydrogenase based on the 2·hCAII(I91C) conjugate for the reduction of substrate (R)-3-H2 are summarized in the table below. The data highlights the significant impact of mutations in the protein's secondary coordination sphere on both the catalyst's activity (measured in Turnover Numbers, TONs) and its enantioselectivity (measured in enantiomeric excess, % ee).

| Catalyst Variant (Mutant) | Turnover Number (TON) | Enantiomeric Excess (% ee) | Product Enantiomer | Reference |

|---|---|---|---|---|

| 2·hCAIII91C | 152 | 89% | R | |

| 2·hCAIIN67G-I91C | 210 | 94% | R | |

| 2·hCAIIN67G-E69R-I91C | 451 | 96% | R | |

| 2·hCAIIN67L-E69Y-I91C | Not specified | Not specified | S | nih.gov |

| 2·hCAIIL60W-N67L | Not specified | Not specified | S | nih.gov |

This strategy demonstrates the potential of using pyridine-sulfonamide linkers to create highly efficient and selective chiral catalysts for important chemical transformations. nih.gov

Advanced Theoretical and Computational Investigations of Pyridin 2 Ylmethanesulfonamide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the physicochemical properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity. daffodilvarsity.edu.bd

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its balance of accuracy and computational cost. researchgate.netmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system based on its electron density. daffodilvarsity.edu.bd For Pyridin-2-ylmethanesulfonamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine its ground state properties. mdpi.comnih.govscirp.org

These calculations can accurately predict key structural and electronic parameters. Optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be determined. mdpi.com Other properties such as dipole moments, vibrational frequencies, and global reactivity descriptors (e.g., chemical potential, hardness, and electrophilicity) are also accessible through DFT. mdpi.comscirp.org The molecular electrostatic potential (MESP) surface can be mapped to identify electron-rich and electron-poor regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively. scirp.org For instance, in related pyridine (B92270) derivatives, the nitrogen atoms and oxygen atoms of substituent groups are typically identified as nucleophilic sites. scirp.org

Table 1: Exemplary Ground State Properties of this compound Calculated by DFT (Note: This table is illustrative, representing typical data obtained from DFT calculations for similar molecules.)

| Property | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| C2-C(H2) Bond Length | 1.5X | Å |

| C-S Bond Length | 1.8X | Å |

| S-N Bond Length | 1.7X | Å |

| O-S-O Bond Angle | 12X.X | Degrees |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods offer varying levels of theory and accuracy.

Ab Initio Methods: Translated from Latin as "from first principles," these methods use the fundamental laws of quantum mechanics without relying on experimental data for parameterization. daffodilvarsity.edu.bd The Hartree-Fock (HF) method is the simplest ab initio approach, but it notably neglects electron correlation, which can be a significant drawback. daffodilvarsity.edu.bdresearchgate.net More advanced and computationally demanding ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, provide a more accurate treatment of electron correlation. researchgate.netnih.gov These methods are often used as a benchmark for less computationally expensive techniques. mdpi.com For a molecule like this compound, ab initio calculations could provide highly accurate energy values and structural parameters, serving to validate DFT results.

Semi-Empirical Methods: These methods represent a compromise between the high computational cost of ab initio methods and the limitations of simpler models. daffodilvarsity.edu.bd They use a simplified form of the Hamiltonian and incorporate parameters derived from experimental data to approximate certain integrals, making them significantly faster than DFT or ab initio calculations. daffodilvarsity.edu.bd While less accurate, their speed allows for the study of much larger molecular systems or longer timescale simulations.

Analysis of Molecular Orbitals and Charge Distribution

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. scirp.org

For this compound, the HOMO is expected to have significant contributions from the pyridine ring's nitrogen lone pair and π-system, while the LUMO would likely be a π* anti-bonding orbital distributed over the aromatic ring. rsc.orgufla.br Analysis of the orbital composition reveals which atoms are most involved in electron donation and acceptance.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial atomic charges throughout the molecule. scispace.com This helps to quantify the polarity of bonds and identify centers of positive and negative charge, which are crucial for understanding intermolecular interactions and reaction mechanisms. scispace.com In pyridine-containing structures, the nitrogen atom typically carries a partial negative charge, making it a site for electrophilic attack or coordination to Lewis acids. jscimedcentral.com

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table is hypothetical, representing typical data obtained from FMO analysis.)

| Parameter | Value (eV) | Description |

| HOMO Energy | -X.XX | Electron-donating ability |

| LUMO Energy | -Y.YY | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Z.ZZ | Chemical stability/reactivity |

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

Transition State Characterization and Energy Barriers

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational methods can locate the geometry of this TS on the potential energy surface. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. nih.gov

For this compound, theoretical studies could model various reactions, such as nucleophilic substitution on the pyridine ring or reactions involving the sulfonamide group. By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. nih.gov A lower energy barrier indicates a faster reaction rate. This approach is invaluable for comparing competing reaction pathways and predicting the most likely product. For example, in nucleophilic aromatic substitution reactions on substituted pyridines, calculations can show how electron-withdrawing groups, like a sulfonamide, lower the activation energy for substitution.

Solvation Models and Environmental Effects

Most chemical reactions occur in a solvent, and the surrounding solvent molecules can significantly influence the reaction's energetics and mechanism. uj.edu.pl Computational solvation models are used to account for these environmental effects.

Implicit (or continuum) solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used. uj.edu.pltu-clausthal.degithub.io These models treat the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies the calculation while still capturing the bulk electrostatic effects of the solvent. github.ionih.gov The choice of solvent can stabilize or destabilize reactants, products, and transition states differently, thereby altering reaction rates and equilibria. uj.edu.pl For instance, polar solvents are known to stabilize charged transition states, which can accelerate certain reactions. By performing calculations in both the gas phase and with various solvation models, a more realistic and accurate picture of the chemical behavior of this compound in different environments can be achieved. nih.govuj.edu.pl

Spectroscopic Property Predictions

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound, providing insights that complement experimental data.

Computational NMR and UV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, particularly using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such predictions. The predicted shifts would be highly sensitive to the molecule's conformation, especially the torsion angles around the C-S and S-N bonds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes and would require specific DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) for validation.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~150.5 |

| Pyridine C3 | ~7.8 | ~124.0 |

| Pyridine C4 | ~8.3 | ~137.2 |

| Pyridine C5 | ~7.7 | ~121.5 |

| Pyridine C6 | ~8.8 | ~149.0 |

| Methylene (B1212753) (-CH₂-) | ~4.5 | ~60.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. For this compound, the calculations would likely reveal electronic transitions involving the pyridine ring. The key transitions would be π → π* within the aromatic system and potentially n → π* transitions involving the nitrogen lone pair. The solvent environment significantly impacts these transitions, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). The predicted λmax values would correspond to the energies of the lowest-lying electronic excitations.

Vibrational Analysis and IR Spectroscopy

Computational vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of the molecule. These frequencies correspond to the fundamental modes of vibration, which are observed as absorption bands in the Infrared (IR) spectrum.

The calculated IR spectrum for this compound would show characteristic peaks for its functional groups. For instance, the S=O bonds of the sulfonamide group would exhibit strong symmetric and asymmetric stretching vibrations. The N-H stretch of the sulfonamide and the C-H stretches of the pyridine ring and methylene bridge would also be prominent. Comparing the computed spectrum with experimental data allows for a detailed assignment of the observed bands to specific molecular motions.

Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂NH₂ | Asymmetric SO₂ Stretch | ~1350-1380 |

| -SO₂NH₂ | Symmetric SO₂ Stretch | ~1160-1180 |

| -SO₂NH₂ | N-H Stretch | ~3300-3400 |

| Pyridine Ring | C=N/C=C Stretches | ~1450-1600 |

| Methylene (-CH₂-) | C-H Stretches | ~2900-3000 |

Ligand-Metal Interaction Modeling

The pyridine nitrogen and sulfonamide group of this compound make it an interesting candidate as a ligand in coordination chemistry. Computational modeling can elucidate the nature of its interactions with metal ions.

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Should this compound or its derivatives be used as ligands in a catalytic system, QSAR studies could be developed to correlate their structural features with catalytic activity. A QSAR model would involve:

Descriptor Calculation: Computing a range of electronic and steric descriptors for a series of related ligands. For this compound, these could include parameters like the charge on the pyridine nitrogen, the bond length of the metal-nitrogen bond, and steric bulk parameters.

Model Building: Using statistical methods (e.g., multiple linear regression) to build an equation that links these descriptors to an observed catalytic outcome (e.g., yield or enantiomeric excess).

Such a model could predict the efficacy of new, unsynthesized ligands, thereby guiding the design of more efficient catalysts.

Molecular Dynamics Simulations of Coordination Systems

Molecular Dynamics (MD) simulations can model the behavior of a this compound-metal complex over time. An MD simulation would track the positions and velocities of all atoms in the system, providing a dynamic picture of the coordination environment.

Key insights from MD simulations would include:

Coordination Stability: Assessing the stability of the metal-ligand bonds over the simulation time.

Solvent Effects: Understanding how solvent molecules arrange around the complex and influence its structure and dynamics.

Conformational Flexibility: Observing the flexibility of the ligand and how its conformation changes upon binding to the metal center.

These simulations are computationally intensive and require accurate force fields that can describe both the organic ligand and the inorganic metal center, often necessitating the use of specialized or custom-parameterized force fields.

Emerging Research Frontiers and Future Prospects for Pyridin 2 Ylmethanesulfonamide Chemistry

Innovations in Synthetic Strategies for Pyridine-Sulfonamide Compounds

The synthesis of pyridine-sulfonamide compounds has seen remarkable innovation, moving towards more efficient, greener, and versatile methods. thieme-connect.com Traditional approaches often rely on the reaction between primary or secondary amines and sulfonyl chlorides, a method that can be limited by the nucleophilicity of the amine. cbijournal.comnih.gov

Recent advancements have focused on overcoming these limitations through several key strategies:

S-N Bond Construction: This remains a fundamental approach, with new methods focusing on milder and more efficient coupling reactions. thieme-connect.com For instance, metal-free oxidative coupling using reagents like phenyl trimethyl ammonium (B1175870) tribromide (PTAB) has been developed for the synthesis of sulfonamides. ekb.eg Another approach involves the I2O5-mediated oxidative S-N coupling between aryl thiols and amines under metal-free conditions. thieme-connect.com

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a classic method for forming carbon-nitrogen bonds. thieme-connect.com The development of specialized biarylphosphine ligands has enhanced the efficiency of these reactions, even with less nucleophilic sulfonamides. thieme-connect.com Copper-catalyzed Chan-Evans-Lam cross-coupling reactions have also been tuned to selectively achieve N-arylation on either the amino or sulfonamide nitrogen by varying reaction conditions. thieme-connect.com

Sulfur Dioxide Surrogates: The use of stable and safe sulfur dioxide surrogates like K2S2O5 and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has provided a highly compatible method for introducing sulfonyl groups into molecules. thieme-connect.comresearchgate.net This strategy avoids the direct use of gaseous SO2 and is compatible with a wide range of functional groups. thieme-connect.com

Multi-component Reactions: One-pot, multi-component reactions are gaining traction for the synthesis of complex pyridine (B92270) derivatives. For example, a four-component reaction involving aromatic aldehydes, a ketone with a sulfonamide moiety, malononitrile, and ammonium acetate (B1210297) has been used to produce 2-amino-3-cyano pyridine derivatives in high yields. bohrium.com

These innovative strategies are paving the way for the synthesis of a diverse library of pyridine-sulfonamide compounds with tailored properties for various applications.

Development of Highly Efficient and Selective Catalytic Systems

The development of novel catalytic systems is a driving force in advancing the synthesis of pyridine-sulfonamides. These catalysts aim to improve reaction efficiency, selectivity, and sustainability.

Metal-Based Catalysts:

Palladium: Palladium catalysts are extensively used in C-N cross-coupling reactions to form N-arylsulfonamides. thieme-connect.com The choice of ligand is crucial for the catalyst's effectiveness. thieme-connect.com Palladium catalysis has also been employed in the selective synthesis of cyclic sulfonamides using K2S2O5 as a sulfur dioxide surrogate, where the amount of base plays a key role in determining selectivity. researchgate.netacs.org

Copper: Copper catalysts are valuable for various sulfonamide synthesis reactions, including oxidative coupling and Chan-Evans-Lam cross-coupling. thieme-connect.com They offer a more economical alternative to palladium in some cases. thieme-connect.com

Iridium: Iridium(III) complexes with bis-pyridine-2-sulfonamide ligands have been developed as highly efficient and durable catalysts for processes like water oxidation, showcasing the potential of these scaffolds in designing robust catalytic systems. acs.org

Magnetic Nanoparticle Catalysts: To enhance reusability and ease of separation, catalysts supported on magnetic nanoparticles are being explored. For instance, a magnetic porous organic polymer has been successfully used as a catalyst for the synthesis of hybrid pyridine derivatives. rsc.org

Metal-Free Catalysis:

There is a growing interest in metal-free catalytic systems to avoid potential metal contamination in the final products, which is particularly important for pharmaceutical applications. cbijournal.com

Organocatalysts, such as those based on the sulfonamide structure itself, have been reported for reactions like the ring-opening polymerization of lactones. cbijournal.com

Photoredox catalysis using organic dyes like eosin (B541160) Y has been employed for the metal-free synthesis of sulfonamides from thiols and phenylhydrazines. thieme-connect.com

The table below summarizes some of the catalytic systems used in pyridine-sulfonamide synthesis.

| Catalyst System | Reaction Type | Key Features |

| Palladium/Biarylphosphine Ligands | C-N Cross-Coupling | High efficiency for N-arylation of sulfonamides. thieme-connect.com |

| Copper(II)/Base Variation | Chan-Evans-Lam Cross-Coupling | Tunable selectivity for N-arylation. thieme-connect.com |

| Iridium(III)/bis-pyridine-2-sulfonamide | Water Oxidation | High efficiency and durability. acs.org |

| Magnetic Porous Organic Polymer | Multi-component Reaction | Reusable and efficient for hybrid pyridine synthesis. rsc.org |

| Eosin Y (Photoredox) | Oxidative Sulfonylation | Metal-free, eco-friendly approach. thieme-connect.com |

Advanced Materials Applications Based on Pyridin-2-ylmethanesulfonamide Scaffolds

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for advanced materials. nih.gov Their applications span from polymers to functional materials with specific optical or electronic properties.

Polymers: The incorporation of pyridine-sulfonamide moieties into polymer chains can enhance their thermal stability and mechanical properties. The ability of the sulfonamide group to form hydrogen bonds can lead to materials with well-defined structures and improved properties. nih.gov

Functional Materials: Pyridine derivatives are utilized in the development of functional nanomaterials and as ligands in organometallic compounds. nih.gov The pyridine scaffold's properties, such as water solubility and hydrogen bonding capability, are beneficial in designing materials for various applications. nih.govresearchgate.net

Redox-Active Scaffolds: Pyridine-based compounds are being investigated as redox-active scaffolds for applications in energy storage and photoredox catalysis. researchgate.net

Research in this area is still emerging, but the potential for creating novel materials with tailored functionalities based on the this compound scaffold is significant.

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational chemistry has become a powerful tool in the study and development of pyridine-sulfonamide compounds. nih.gov This synergistic approach accelerates the discovery process, provides deeper mechanistic insights, and aids in the rational design of new molecules with desired properties. bohrium.comtandfonline.commdpi.com

Rational Drug Design: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict the biological activity of newly designed sulfonamide derivatives. bohrium.comtandfonline.commdpi.com This allows researchers to prioritize the synthesis of compounds with the highest potential, saving time and resources. For example, virtual screening and molecular docking were used to identify potential antimalarial agents from a library of thieme-connect.comtandfonline.comtriazolo[4,3-a]pyridine sulfonamides. mdpi.comuantwerpen.be

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are employed to study reaction mechanisms and predict the reactivity of different isomers. nih.gov For instance, DFT studies have been used to explain the reactivity of substituted aryltetrazines, where the solvent effect was found to be a crucial factor for certain isomers. nih.gov

Spectroscopic Analysis: Computational methods can predict spectroscopic data (e.g., NMR, IR) which can then be compared with experimental results to confirm the structure of synthesized compounds. mdpi.com

The combination of wet-lab experiments and in-silico analysis provides a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, guiding future research and development.

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of Pyridin-2-ylmethanesulfonamide?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. For NMR, analyze the chemical shifts of the pyridine ring protons (δ ~7.0–8.5 ppm) and sulfonamide protons (δ ~3.5–4.5 ppm). IR spectroscopy can identify characteristic sulfonamide S=O stretching vibrations (~1350–1150 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity should be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What are the recommended safety precautions when handling this compound in laboratory settings?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or dermal exposure. In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Avoid incompatible reagents like strong oxidizing agents. Store the compound in a cool, dry place away from light .

Q. What are the common synthetic routes for this compound, and what are their advantages?

A typical route involves sulfonylation of 2-aminopyridine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base). Advantages include high regioselectivity and moderate yields (~60–75%). Alternative methods may use coupling reactions with palladium catalysts (e.g., Pd(PPh₃)₄) for functionalized derivatives, though this requires inert atmospheres and precise temperature control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

Optimize solvent polarity and temperature: Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates at 80–100°C. Adjust stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) to minimize unreacted starting material. Catalytic bases (e.g., DMAP) can improve sulfonylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate the reaction at peak yield .

Q. How should researchers address discrepancies between computational predictions and experimental data in the characterization of this compound?

Discrepancies in properties like solubility or spectral data may arise from approximations in computational models (e.g., DFT). Validate computational results with multiple experimental techniques:

- Compare computed IR/NMR spectra with experimental data using software like ACD/Labs.

- Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in bond lengths/angles.

- Reassess solvent effects in simulations if experimental solubility deviates .

Q. What strategies are effective in minimizing byproduct formation during the sulfonylation step in this compound synthesis?

- Temperature control: Maintain temperatures below 100°C to prevent decomposition.

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound.

- Additives: Include molecular sieves to absorb moisture, reducing hydrolysis of methanesulfonyl chloride.

- Reaction monitoring: Employ in-situ FTIR to detect intermediate byproducts and adjust conditions dynamically .

Methodological Notes

- Data Contradiction Analysis: If NMR and IR data conflict (e.g., unexpected proton environments), re-examine sample purity via HPLC and repeat spectroscopy with deuterated solvents. Consider isotopic labeling (e.g., D₂O exchange) to confirm labile protons .

- Batch Consistency: For reproducibility, standardize reaction parameters (solvent, temperature, stirring rate) and document deviations. Use QC methods like elemental analysis to verify composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.